2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a selective antagonist radioligand for the A2B adenosine receptor. [] Adenosine receptors are a class of purinergic receptors found in various tissues and organs, playing significant roles in physiological processes such as regulating blood flow, inflammation, and neurotransmission.
Pharmacological studies: This compound is instrumental in characterizing and studying the A2B adenosine receptor, enabling researchers to understand its pharmacological properties, signaling pathways, and potential as a therapeutic target for various diseases. []
Radioligand binding assays: Its radiolabeled form can be used in radioligand binding assays to quantify A2B adenosine receptors in tissues or cells. This enables researchers to study the distribution and expression levels of these receptors in different physiological and pathological conditions. []
Drug discovery: The compound serves as a valuable tool in drug discovery efforts targeting the A2B adenosine receptor. By using it as a lead compound, researchers can develop novel therapeutic agents for various diseases associated with A2B receptor dysfunction. []
CAS No.: 6443-50-1
CAS No.: 4579-60-6
CAS No.: 4374-62-3
CAS No.: 1302-66-5
CAS No.: 18766-66-0